molecular formula C5H4BrNO B124644 4-Bromo-1H-pyrrole-2-carbaldehyde CAS No. 931-33-9

4-Bromo-1H-pyrrole-2-carbaldehyde

Cat. No.: B124644
CAS No.: 931-33-9
M. Wt: 174 g/mol
InChI Key: RFQYNGQAZZSGFM-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position and an aldehyde group at the 2-position of the pyrrole ring. It appears as a colorless to light yellow crystalline solid and is soluble in various organic solvents such as alcohols, ketones, and ethers .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, the synthesis of this compound can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

  • Oxidation yields 4-bromo-1H-pyrrole-2-carboxylic acid.
  • Reduction yields 4-bromo-1H-pyrrole-2-methanol.
  • Substitution reactions yield various 4-substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-bromo-1H-pyrrole-2-carbaldehyde serves as a versatile building block for synthesizing more complex heterocyclic compounds and natural product analogs. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Converts to 4-bromo-1H-pyrrole-2-carboxylic acid.
  • Reduction : Yields 4-bromo-1H-pyrrole-2-methanol.
  • Substitution Reactions : Reacts with nucleophiles (e.g., amines) to form various derivatives .

Biology

This compound is crucial in the development of bioactive molecules used in drug discovery and development. Research indicates that derivatives of this compound exhibit potential therapeutic effects against various diseases, including:

  • Antibiotic Activity : Studies have shown that bromo-pyrrole analogs can regenerate antibiotic activity against resistant strains .

Medicine

Compounds derived from this compound have been investigated for their efficacy as therapeutic agents:

  • Cancer Treatment : Some derivatives have demonstrated anticancer properties in preclinical studies.
  • Infectious Diseases : The compound's derivatives are being explored for their potential against bacterial and viral infections .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals, polymers, and dyes. Its ability to undergo further functionalization makes it valuable for developing new materials with specific properties.

Case Study 1: Antibiotic Development

A recent study explored the synthesis of ethyl 4-bromopyrrole-2-carboxylate from this compound, demonstrating its potential to restore antibiotic efficacy against resistant bacteria .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer activity of derivatives synthesized from this compound, showing promising results in inhibiting tumor growth in vitro .

Comparison with Similar Compounds

  • 4-Bromo-2-formyl-1H-pyrrole
  • 4-Bromo-1H-pyrrole-2-carboxylic acid
  • 4-Bromo-1H-pyrrole-2-methanol

Comparison:

    4-Bromo-2-formyl-1H-pyrrole: Similar structure but differs in the position of the formyl group.

    4-Bromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

    4-Bromo-1H-pyrrole-2-methanol: Contains a hydroxyl group instead of an aldehyde group, making it more suitable for further functionalization in organic synthesis.

4-Bromo-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a bromine atom and an aldehyde group, which provides a versatile platform for various chemical transformations and applications .

Biological Activity

4-Bromo-1H-pyrrole-2-carbaldehyde is an organic compound with significant potential in medicinal chemistry, particularly as a precursor for various bioactive molecules. This article explores its biological activity, synthesis, structure-activity relationships, and applications in drug discovery, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C5_5H4_4BrNO and is characterized by a bromine atom at the 4-position and an aldehyde group at the 2-position of the pyrrole ring. It appears as a colorless to light yellow crystalline solid, soluble in several organic solvents like alcohols and ketones.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Bromination of Pyrrole Derivatives : Involves the bromination of pyrrole-2-ethanone using brominating agents.
  • Vilsmeier-Haack Reaction : This method employs pyrrole-2-carboxylic acid reacted with sodium bromate under basic conditions to yield the desired aldehyde.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds derived from pyrrole structures have shown activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of electron-withdrawing groups such as bromine enhances their biological efficacy by increasing lipophilicity and improving membrane permeability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A study examining various pyrrole derivatives indicated that substituents at different positions on the pyrrole ring significantly affect their potency against tuberculosis. For example, modifications that maintain or enhance hydrogen bonding capabilities tend to increase antimicrobial activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrole derivatives:

  • Anti-Tuberculosis Activity : A series of pyrrole derivatives were synthesized and tested for anti-TB activity, revealing that compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL, indicating potent activity .
  • Cytotoxicity Assessments : The cytotoxic effects of these compounds were evaluated alongside their antimicrobial properties. Most derivatives showed low cytotoxicity (IC50_{50} values significantly higher than their MIC values), suggesting a favorable therapeutic index for further development .
  • Natural Product Derivatives : Pyrrole derivatives have been isolated from natural sources such as fungi and plants, demonstrating diverse physiological activities including antioxidant properties and potential roles in metabolic pathways related to diabetes .

Table 1: Biological Activity Summary of Pyrrole Derivatives

CompoundMIC (μg/mL)IC50_{50} (μg/mL)Activity Type
This compound<0.016>32Anti-TB
Compound A<0.025>30Antimicrobial
Compound B<0.020>40Antifungal

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds with potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Agents : Its derivatives are being explored for their ability to combat resistant bacterial strains.
  • Neuroprotective Compounds : Some studies suggest potential neuroprotective effects due to antioxidant properties associated with the pyrrole ring structure .

Properties

IUPAC Name

4-bromo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYNGQAZZSGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344803
Record name 4-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-33-9
Record name 4-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrole-2-carbaldehyde
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Synthesis routes and methods

Procedure details

4-Bromopyrrole-2-carboxaldehyde was prepared by the method of Sonnet, P. E., J. Org. Chem. (1971), Vol. 36, p. 1005. A solution of 4-bromopyrrole-2-carboxaldehyde (2.61 g) and tetrahydrofuran (100 mL) was cooled to 0° C. LDA (7.5 mL of a 2 N solution in THF) was added dropwise and the mixture was stirred at 0° C. for 1 hour. Tosyl chloride (2.88 g) was then added. The resulting reaction mixture was allowed to warm to ambient temperature overnight. The reaction mixture was diluted with ethyl acetate (100 mL), washed with water (100 mL) and brine (100 mL), dried (Na2SO4) and concentrated. The dark colored solid was chromatographed on SiO2 with 4:1 hexane/ethyl acetate to afford N-tosyl-4-bromo-2-pyrrolecarboxaldehyde (3.8 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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